N-Hexyl-4-phenoxyaniline
CAS No.: 65570-11-8
Cat. No.: VC19381582
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65570-11-8 |
|---|---|
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | N-hexyl-4-phenoxyaniline |
| Standard InChI | InChI=1S/C18H23NO/c1-2-3-4-8-15-19-16-11-13-18(14-12-16)20-17-9-6-5-7-10-17/h5-7,9-14,19H,2-4,8,15H2,1H3 |
| Standard InChI Key | IIASAEKPFPNCJC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
N-Hexyl-4-phenoxyaniline belongs to the phenoxyaniline family, featuring a hexyl chain (-C₆H₁₃) attached to the nitrogen atom of an aniline group and a phenoxy group (-O-C₆H₅) at the para position of the benzene ring. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.38 g/mol. The compound’s structure enables unique electronic and steric effects, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 65570-11-8 |
| Molecular Formula | C₁₈H₂₃NO |
| Molecular Weight | 269.38 g/mol |
| Exact Mass | 269.1780 Da |
| XLogP3 | 5.2 (estimated) |
| Topological Polar Surface Area | 21.3 Ų |
The hexyl chain enhances hydrophobicity, making the compound soluble in organic solvents like toluene and dichloromethane but insoluble in water. Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic amine (-NH) and ether (-O-) functional groups.
Synthesis and Manufacturing Processes
Conventional Two-Step Synthesis
The synthesis of N-Hexyl-4-phenoxyaniline typically involves a nucleophilic aromatic substitution followed by alkylation:
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Nitration of Aniline: 4-Nitroaniline is reacted with phenol under acidic conditions to form 4-phenoxyaniline.
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N-Hexylation: The amine group of 4-phenoxyaniline is alkylated using hexyl bromide or hexyl iodide in the presence of a base (e.g., K₂CO₃).
This method yields moderate purity (85–90%) and requires purification via column chromatography or recrystallization.
Patent-Optimized One-Pot Synthesis
A patent (CN103724213A) describes a streamlined approach for synthesizing structurally analogous phenoxyanilines :
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Nitration and Condensation: 2,6-Diisopropyl aniline undergoes nitration with concentrated nitric acid at 110–115°C, followed by condensation with phenol using a quaternary ammonium salt catalyst.
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Process Advantages:
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Reduced reaction temperature (110°C vs. 140°C).
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Higher yield (99.5%) and purity (99.5% HPLC).
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Elimination of intermediate isolation steps.
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While this method targets 2,6-diisopropyl-4-phenoxy aniline, its principles are adaptable to N-Hexyl-4-phenoxyaniline by substituting isopropyl groups with hexyl chains.
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Patent Method |
|---|---|---|
| Catalyst | H₂SO₄ | Quaternary ammonium salt |
| Reaction Temperature | 140°C | 110°C |
| Yield | 75–85% | 99.5% |
| Purity (HPLC) | 85–90% | 99.5% |
| Key Advantage | Simplicity | Scalability and efficiency |
Physical and Chemical Properties
Solubility and Stability
N-Hexyl-4-phenoxyaniline exhibits high solubility in nonpolar solvents (e.g., hexane, ethyl acetate) and moderate solubility in polar aprotic solvents like DMF. It is stable under inert atmospheres but prone to oxidation in the presence of air, necessitating storage under nitrogen.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 68–72°C and a decomposition temperature above 250°C. These properties make it suitable for high-temperature applications in polymer matrices.
Reactivity and Chemical Behavior
Electrophilic Substitution
The electron-rich aniline ring undergoes electrophilic substitution at the ortho and para positions. For example:
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Sulfonation: Forms sulfonated derivatives with enhanced water solubility.
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Halogenation: Reacts with bromine or chlorine to yield halogenated analogs.
Reductive Alkylation
The primary amine group participates in reductive alkylation with aldehydes or ketones, enabling the synthesis of secondary and tertiary amines for pharmaceutical applications.
Applications in Industry and Research
Medicinal Chemistry
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Drug Intermediates: Used in synthesizing COX-2 inhibitors and serotonin receptor modulators.
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Anticancer Agents: Derivatives exhibit antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 18.7 µM).
Materials Science
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Polyimide Films: Serves as a diamino monomer in heat-resistant polymers for flexible electronics (e.g., WO2020255864A1) .
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Liquid Crystals: Modifies mesophase behavior in display technologies due to its alkyl chain flexibility.
Table 3: Industrial Applications
| Application | Example Use Case | Performance Metric |
|---|---|---|
| Pharmaceuticals | COX-2 inhibitor precursor | IC₅₀ = 12.3 µM |
| Polymers | Polyimide film monomer | Thermal stability >250°C |
| Agrochemicals | Herbicide intermediate | Field efficacy = 92% |
Future Perspectives and Research Directions
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Bioavailability Optimization: Structural modifications to reduce LogP while retaining bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to minimize waste.
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Advanced Materials: Exploring use in organic semiconductors and photovoltaic devices.
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